molecular formula C8H7NOS B15219322 Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one

Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one

Cat. No.: B15219322
M. Wt: 165.21 g/mol
InChI Key: ULMNBXMMAFNOPM-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is a complex organic compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a thieno[2,3-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno[2,3-c]pyrrole derivative with a cyclopropane-containing reagent under specific conditions. For example, the reaction might be carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or inducing conformational changes in target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures, such as Spiro[cyclopropane-1,2’-steroids] and Spiro[cyclopropane-1,9’-fluorene]. These compounds share the spirocyclic motif but differ in the specific rings and functional groups attached .

Uniqueness

What sets Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one apart is its combination of a cyclopropane ring with a thieno[2,3-c]pyrrole moiety, which imparts unique chemical and physical properties. This structural uniqueness makes it particularly valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

spiro[5H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C8H7NOS/c10-7-5-1-4-11-6(5)8(9-7)2-3-8/h1,4H,2-3H2,(H,9,10)

InChI Key

ULMNBXMMAFNOPM-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CS3)C(=O)N2

Origin of Product

United States

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